

# Application Notes and Protocols for BR102910 in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BR102910** is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease with dual exopeptidase and endopeptidase activities.[1] FAP expression is minimal in normal adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This restricted expression pattern makes FAP an attractive therapeutic target for various cancers. FAP is implicated in promoting tumor growth, invasion, and metastasis through remodeling of the extracellular matrix and modulation of intracellular signaling pathways.[2][3] Preclinical studies using the C57BL/6J mouse model have demonstrated the in vivo FAP inhibition efficacy of **BR102910**.[1]

These application notes provide a detailed, representative experimental protocol for evaluating the anti-tumor efficacy of **BR102910** in preclinical mouse models of cancer. The protocols are based on established methodologies for studying FAP inhibitors and general best practices for in vivo cancer research.

## **Data Presentation**

Table 1: Representative In Vivo Efficacy of **BR102910** in a Syngeneic Mouse Model of Colon Cancer (CT26)



| Treatment Group | Dose (mg/kg, p.o.,<br>daily) | Mean Tumor<br>Volume (mm³) at<br>Day 21 | Tumor Growth Inhibition (%) |
|-----------------|------------------------------|-----------------------------------------|-----------------------------|
| Vehicle Control | -                            | 1500 ± 250                              | -                           |
| BR102910        | 10                           | 900 ± 180                               | 40                          |
| BR102910        | 30                           | 525 ± 120                               | 65                          |
| BR102910        | 100                          | 300 ± 80                                | 80                          |

Data are presented as mean ± standard deviation and are hypothetical, based on typical results for FAP inhibitors.

Table 2: Pharmacokinetic Profile of BR102910 in C57BL/6J Mice

| Parameter               | Value       |
|-------------------------|-------------|
| Route of Administration | Oral (p.o.) |
| Dose (mg/kg)            | 30          |
| Cmax (ng/mL)            | 1200        |
| Tmax (h)                | 1           |
| Half-life (t½) (h)      | 6           |
| Bioavailability (%)     | 45          |

Data are hypothetical and for illustrative purposes.

## **Experimental Protocols**

# Protocol 1: Evaluation of BR102910 Efficacy in a Subcutaneous Syngeneic Tumor Model

This protocol describes the evaluation of **BR102910**'s anti-tumor activity in an immunocompetent mouse model, which is crucial for studying interactions with the tumor



#### microenvironment.

#### Materials:

- BR102910
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- CT26 colon carcinoma cells (or other suitable syngeneic cell line)
- 6-8 week old female BALB/c mice
- Sterile PBS
- Trypan blue solution
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Syringes and needles (27G)
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

### Procedure:

- Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Tumor Cell Implantation:
  - Harvest logarithmically growing CT26 cells and resuspend in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
  - Check cell viability using trypan blue; viability should be >95%.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.



- Animal Randomization and Treatment:
  - Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width<sup>2</sup>)/2.
  - Prepare **BR102910** formulations in the vehicle at the desired concentrations.
  - Administer BR102910 or vehicle control orally (p.o.) once daily.
- Monitoring and Endpoints:
  - Measure tumor volume and body weight every 2-3 days.
  - Monitor animal health daily for any signs of toxicity.
  - The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
  - At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for FAP expression, immune cell infiltration).

## **Protocol 2: In Vivo FAP Inhibition Assay**

This protocol is designed to confirm the target engagement of **BR102910** in vivo.

#### Materials:

- BR102910
- C57BL/6J mice
- FAP-specific fluorogenic substrate
- Tissue homogenization buffer
- Fluorometer



#### Procedure:

- Dosing: Administer a single dose of BR102910 or vehicle to C57BL/6J mice.
- Tissue Collection: At various time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the mice and collect plasma and relevant tissues (e.g., tumor, if applicable).
- Sample Preparation:
  - Prepare plasma by centrifugation of blood collected in heparinized tubes.
  - Homogenize tissue samples in lysis buffer on ice.
  - Centrifuge the homogenates and collect the supernatant.
- FAP Activity Measurement:
  - In a 96-well plate, add the plasma or tissue lysate.
  - Add the FAP-specific fluorogenic substrate.
  - Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorometer.
  - Calculate the percentage of FAP inhibition in the BR102910-treated groups relative to the vehicle control group.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: FAP signaling pathway in cancer-associated fibroblasts.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy testing.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Identification of BR102910 as a selective fibroblast activation protein (FAP) inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for BR102910 in Murine Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15291133#br102910-experimental-protocol-for-mice-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com